2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a phenoxy group, and a pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound.
Coupling with Pyridine: The final step involves coupling the tetrazole-phenoxy intermediate with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors, potentially inhibiting their activity. The phenoxy and pyridine groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide
- 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-3-yl)acetamide
Uniqueness
The presence of the 2-methyl group on the tetrazole ring distinguishes 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide from its analogs. This methyl group can influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C15H14N6O2 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H14N6O2/c1-21-19-15(18-20-21)11-5-7-12(8-6-11)23-10-14(22)17-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,16,17,22) |
InChI Key |
JZPINQLUXUVCSC-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.